![molecular formula C33H25N7 B13442444 5-(4'-(Azidomethyl)-[1,1'-biphenyl]-2-yl)-2-trityl-2H-tetrazole](/img/structure/B13442444.png)
5-(4'-(Azidomethyl)-[1,1'-biphenyl]-2-yl)-2-trityl-2H-tetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4’-(Azidomethyl)-[1,1’-biphenyl]-2-yl)-2-trityl-2H-tetrazole is a chemical compound known for its presence as an impurity in certain sartan medications. This compound has garnered attention due to its potential mutagenic properties, which have led to recalls of contaminated pharmaceutical products .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4’-(Azidomethyl)-[1,1’-biphenyl]-2-yl)-2-trityl-2H-tetrazole typically involves the introduction of an azido group to a biphenyl structure. This can be achieved through a series of organic reactions, including nucleophilic substitution and azidation reactions. The reaction conditions often require the use of solvents like methanol and water, and the process may involve heating and stirring to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound is closely monitored to ensure that the levels of the azido impurity remain within acceptable limits. This involves stringent quality control measures and adherence to regulatory guidelines, such as those outlined in the ICH M7 guidelines for the control of DNA-reactive impurities in pharmaceuticals .
化学反応の分析
Types of Reactions
5-(4’-(Azidomethyl)-[1,1’-biphenyl]-2-yl)-2-trityl-2H-tetrazole can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The reactions typically require controlled temperatures and may involve catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azido group can yield amines, while oxidation can produce nitro compounds .
科学的研究の応用
5-(4’-(Azidomethyl)-[1,1’-biphenyl]-2-yl)-2-trityl-2H-tetrazole has several scientific research applications:
Chemistry: It is used as a reference standard for the detection and quantification of azido impurities in pharmaceutical products
Biology: Its mutagenic properties are studied to understand the mechanisms of DNA damage and repair
Medicine: Research is conducted to assess the potential health risks associated with exposure to this compound in contaminated medications
Industry: It is used in the development of analytical methods for quality control in pharmaceutical manufacturing
作用機序
The mutagenic effects of 5-(4’-(Azidomethyl)-[1,1’-biphenyl]-2-yl)-2-trityl-2H-tetrazole are believed to result from its ability to interact with DNA, causing mutations. The azido group can form reactive intermediates that can damage DNA, leading to mutations and potentially increasing the risk of cancer .
類似化合物との比較
Similar Compounds
Other Azido Compounds: Compounds with azido groups, such as azidomethyl-biphenyl-tetrazole, share similar chemical properties and potential health risks.
Uniqueness
What sets 5-(4’-(Azidomethyl)-[1,1’-biphenyl]-2-yl)-2-trityl-2H-tetrazole apart is its specific structure and the regulatory attention it has received due to its presence in sartan medications. Its detection and quantification are critical for ensuring the safety of these pharmaceutical products .
特性
分子式 |
C33H25N7 |
|---|---|
分子量 |
519.6 g/mol |
IUPAC名 |
5-[2-[4-(azidomethyl)phenyl]phenyl]-2-trityltetrazole |
InChI |
InChI=1S/C33H25N7/c34-38-35-24-25-20-22-26(23-21-25)30-18-10-11-19-31(30)32-36-39-40(37-32)33(27-12-4-1-5-13-27,28-14-6-2-7-15-28)29-16-8-3-9-17-29/h1-23H,24H2 |
InChIキー |
ZIKZMAFZWVVHPT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4N=C(N=N4)C5=CC=CC=C5C6=CC=C(C=C6)CN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


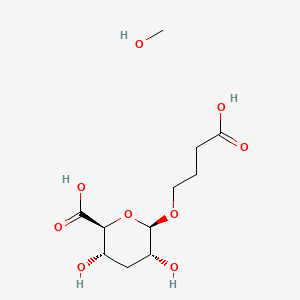
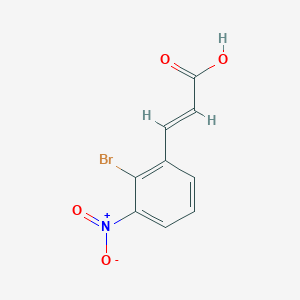
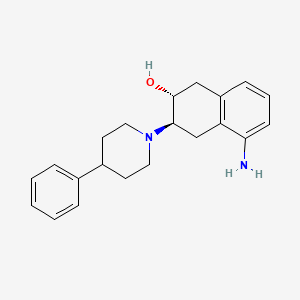
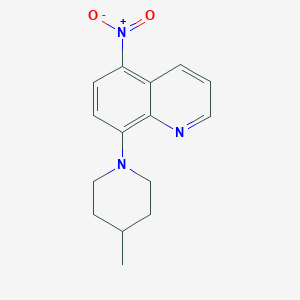
![{[1-(butan-2-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B13442405.png)
![N-[[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]thioxomethyl]benzamide](/img/structure/B13442408.png)
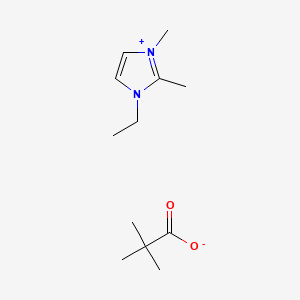
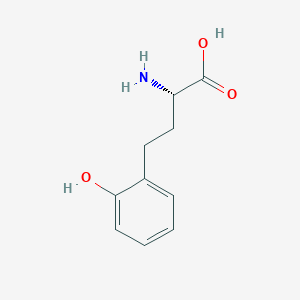

![(1S)-3-[3-((3-Isopropyl-d6)-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine](/img/structure/B13442442.png)
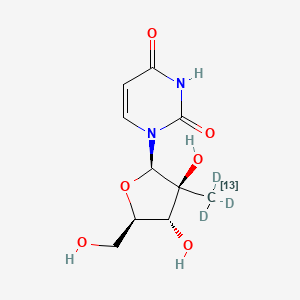
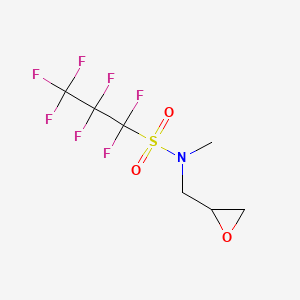
![[(3aR,4R,6R,6aR)-4-(3-carbamoyl-1,2,4-triazol-1-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl benzoate](/img/structure/B13442463.png)
![N-[[(2R,3S,4R)-4-[Bis[(3-cyanophenyl)methyl]amino]-3-hydroxyoxolan-2-yl]methyl]cyclopropanecarboxamide](/img/structure/B13442468.png)
